molecular formula C12H24N4 B15048408 [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15048408
M. Wt: 224.35 g/mol
InChI Key: KPLNQZFOGWTDLZ-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a pyrazole ring substituted with a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diethylaminoethylating agent. One common method includes the use of diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A precursor to the compound, used in various synthetic applications.

    Diethylaminoethyl chloride: A reagent used in the synthesis of the compound.

    N,N-Diethyl-2-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine:

Uniqueness

[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-5-16(6-2)8-7-13-10-12-9-11(3)14-15(12)4/h9,13H,5-8,10H2,1-4H3

InChI Key

KPLNQZFOGWTDLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC(=NN1C)C

Origin of Product

United States

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